7-O-Methylmangiferin
Overview
Description
Mechanism of Action
Target of Action
7-O-Methylmangiferin, a natural plant xanthonoid polyphenol, is primarily derived from the mango tree . It belongs to the Xanthone family, and its structure allows it to engage with a variety of pharmacological targets . The symmetric linked core of xanthones has a heterogeneous biogenetic background .
Mode of Action
This compound exhibits a powerful free radical scavenging activity along with multifaceted molecular targets . It interacts with several key mediators such as NF-ҡB, Nrf2-HO-1, PI3K/Akt, MAPK/TGF-β, SIRT-1, mTOR, AMPK, and PPARγ signaling pathways in different pathological conditions .
Biochemical Pathways
The interaction between mangiferin with oral hypoglycemic drugs as metformin and gliclazide, and studies in HepG2 cells suggest that the combinations exhibited a potent insulin-dependent antidiabetic effect via the Akt (mangiferin-metformin) pathway and insulin-independent via the AMPK (mangiferin-glucazide) pathway .
Result of Action
This compound has exhibited a myriad of therapeutic properties, presenting itself as a promising candidate for treating various chronic conditions including neurodegenerative disorders, cardiovascular diseases, renal and pulmonary diseases, diabetes, and obesity . A recent study suggested the hepatoprotective action of mangiferin in alcohol hepatitis .
Biochemical Analysis
Biochemical Properties
7-O-Methylmangiferin has exhibited a myriad of therapeutic properties, presenting itself as a promising candidate for treating various chronic conditions . It interacts with various enzymes, proteins, and other biomolecules, and the nature of these interactions is primarily therapeutic .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, and could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-O-Methylmangiferin can be synthesized through the reaction of aglycone 1,3,6,7-tetrahydroxyxanthone with R-acetobromoglucose, followed by hydrolysis of the formed O-glycosidic linkage . The reaction conditions typically involve the use of organic solvents such as methanol and ethanol .
Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources like the rhizomes of Iris nigricans. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 7-O-Methylmangiferin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions .
Major Products Formed: The major products formed from these reactions include various methylated and hydroxylated derivatives of this compound .
Scientific Research Applications
7-O-Methylmangiferin has a wide range of scientific research applications:
Comparison with Similar Compounds
Mangiferin: Another xanthone glycoside with similar antioxidant and anti-inflammatory properties.
Isomangiferin: A structural isomer of mangiferin with comparable bioactivities.
Neomangiferin: A derivative with enhanced solubility and bioavailability.
Uniqueness: 7-O-Methylmangiferin is unique due to its specific methylation pattern, which enhances its solubility and bioavailability compared to other xanthone glycosides . This makes it a more effective compound in various therapeutic applications.
Properties
IUPAC Name |
1,3,6-trihydroxy-7-methoxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O11/c1-29-10-2-6-9(3-7(10)22)30-11-4-8(23)13(17(26)14(11)15(6)24)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3/t12-,16-,18+,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBSFHNHCNZEOY-PQSJUMPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of 7-O-methylmangiferin and where has it been found in nature?
A1: this compound is a xanthone C-glycoside, specifically the 7-O-methyl ether of mangiferin. It has been isolated from several plant species, including Mangifera indica L. [], Iris florentina L. [], and Polygala tenuifolia [, ].
Q2: How does the structure of this compound relate to its antioxidant activity?
A2: While this compound itself isn't extensively discussed in the provided research regarding antioxidant activity, its parent compound, mangiferin, is. The studies suggest that the presence of para-di-OHs or ortho-di-OHs in the xanthone structure contributes significantly to antioxidant activity, likely through electron-transfer (ET) plus H+-transfer mechanisms []. Since this compound possesses these structural features, it's plausible that it exhibits similar antioxidant properties.
Q3: What advanced analytical techniques have been used to identify and characterize this compound?
A3: Researchers have employed various techniques for the isolation, purification, and characterization of this compound. These methods include:
- High-speed countercurrent chromatography (HSCCC): Used for initial separation and purification from plant extracts [].
- Preparative high-pressure liquid chromatography (Prep-HPLC): Employed for further purification after HSCCC [].
- HPLC-UV absorption spectrometry: Used to assess the purity of the isolated compound [].
- ESI-MSn: Utilized to characterize the compound based on its mass fragmentation pattern [].
- Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed structural information, including the assignment of 13C NMR chemical shifts for aryl carbons in this compound [].
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